molecular formula C13H13NO2 B2372239 Methyl 2-(isoquinolin-1-yl)propanoate CAS No. 2119308-23-3

Methyl 2-(isoquinolin-1-yl)propanoate

Cat. No.: B2372239
CAS No.: 2119308-23-3
M. Wt: 215.252
InChI Key: GDNKIRVFBHIHMR-UHFFFAOYSA-N
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Description

Methyl 2-(isoquinolin-1-yl)propanoate is a chemical compound with the molecular formula C13H13NO2. It is an ester derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(isoquinolin-1-yl)propanoate can be synthesized through various methods. One common approach involves the esterification of isoquinoline-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient catalytic processes. For example, the use of metal catalysts in a continuous flow reactor can enhance the reaction rate and yield. Additionally, solvent-free conditions or the use of environmentally friendly solvents like water or ethanol may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isoquinolin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include isoquinoline-1-carboxylic acid derivatives, 2-(isoquinolin-1-yl)propanol, and various amides or ester derivatives .

Scientific Research Applications

Methyl 2-(isoquinolin-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(isoquinolin-1-yl)propanoate involves its interaction with specific molecular targets. Isoquinoline derivatives are known to interact with various enzymes and receptors in biological systems. The ester group in the compound can undergo hydrolysis to release isoquinoline-1-carboxylic acid, which may then interact with biological targets. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(isoquinolin-1-yl)propanoate is unique due to its specific ester functional group, which allows for diverse chemical modifications and potential biological activities. Its versatility in chemical reactions and applications in various fields makes it a valuable compound for scientific research .

Properties

IUPAC Name

methyl 2-isoquinolin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNKIRVFBHIHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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